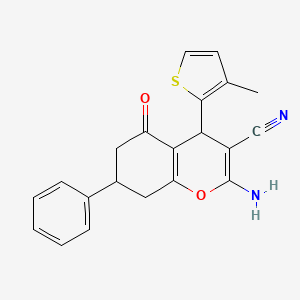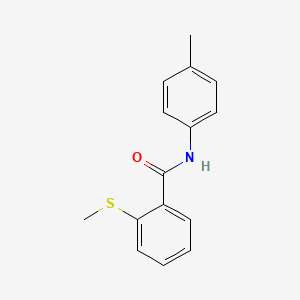![molecular formula C19H10ClNO4S B4935008 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiophene family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the expression of various proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one exhibits potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of various proteins involved in cancer cell growth and proliferation. Additionally, this compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one in lab experiments is its potent anticancer activity. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research such as anti-inflammatory and antioxidant agents. Finally, studies are needed to evaluate the potential toxicity of this compound and to develop strategies to minimize its toxicity while maintaining its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been reported in various literature sources. One of the most common methods involves the reaction of 2-acetylbenzo[b]thiophene with 4-chloro-2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
Eigenschaften
IUPAC Name |
(2Z)-2-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClNO4S/c20-11-5-7-13(15(9-11)21(23)24)16-8-6-12(25-16)10-18-19(22)14-3-1-2-4-17(14)26-18/h1-10H/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIFIABVYLHZRG-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)



![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
